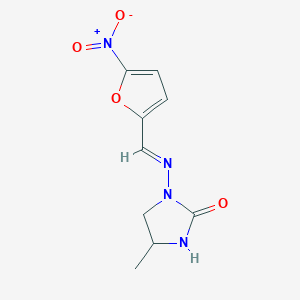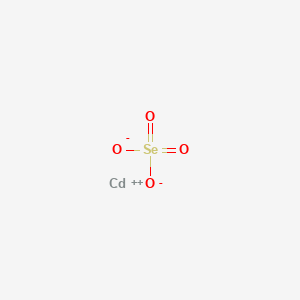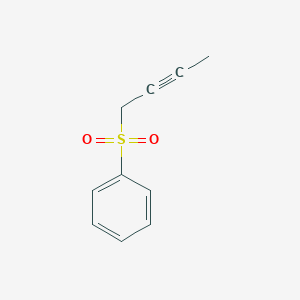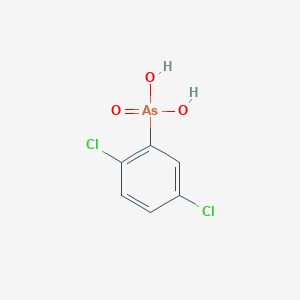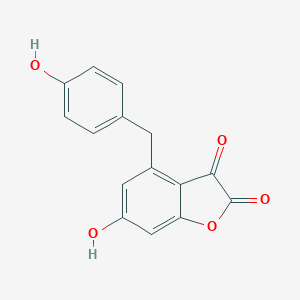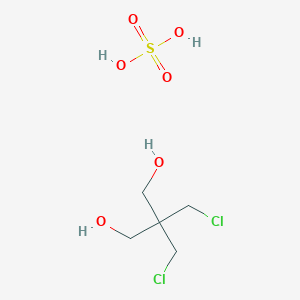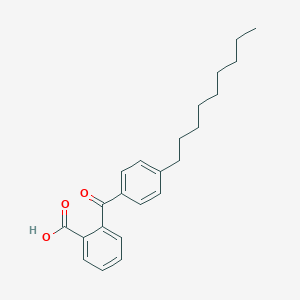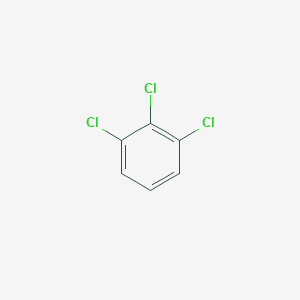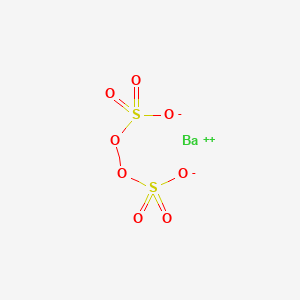
Beryllium selenide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beryllium selenide (BeSe) is a binary compound of beryllium and selenium, with a chemical formula of BeSe. It is a semiconductor material that has been widely studied for its unique electronic and optical properties. Beryllium selenide is a promising material for applications in optoelectronics, such as solar cells and photodetectors, due to its high absorption coefficient and favorable bandgap.
作用機序
The mechanism of action of beryllium selenide is not well understood, but it is believed to be related to its unique electronic and optical properties. Beryllium selenide has a high absorption coefficient and favorable bandgap, which make it a promising material for optoelectronic applications.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of beryllium selenide. However, it is known that beryllium is a toxic element that can cause lung cancer and other respiratory diseases. Therefore, precautions should be taken when handling beryllium selenide and other beryllium-containing materials.
実験室実験の利点と制限
Beryllium selenide has several advantages for lab experiments, including its unique electronic and optical properties, which make it a promising material for optoelectronic applications. However, there are also limitations to its use, including the toxicity of beryllium and the difficulties associated with synthesizing and handling the material.
将来の方向性
There are several future directions for research on beryllium selenide. One area of research is the development of new synthesis methods that can produce high-quality beryllium selenide films with improved properties. Another area of research is the use of beryllium selenide in new types of optoelectronic devices, such as infrared detectors and solar cells. Additionally, there is a need for further research on the toxicity of beryllium and the safety precautions that should be taken when handling beryllium-containing materials.
Conclusion:
In conclusion, beryllium selenide is a promising material for optoelectronic applications, with unique electronic and optical properties that make it a valuable material for research. However, precautions should be taken when handling beryllium-containing materials, and further research is needed to fully understand the mechanism of action and potential toxicity of beryllium selenide.
合成法
Beryllium selenide can be synthesized through various methods, including chemical vapor deposition (CVD), molecular beam epitaxy (MBE), and solution-based methods. CVD involves the decomposition of beryllium and selenium precursors in a high-temperature reactor, while MBE involves the deposition of beryllium and selenium atoms on a substrate in a vacuum chamber. Solution-based methods involve the reaction of beryllium and selenium precursors in a solvent, followed by precipitation and annealing.
科学的研究の応用
Beryllium selenide has been extensively studied for its electronic and optical properties, with applications in optoelectronics and other fields. One area of research has been the use of beryllium selenide in solar cells, due to its high absorption coefficient and favorable bandgap. Other areas of research include the use of beryllium selenide in photodetectors, light-emitting diodes (LEDs), and other optoelectronic devices.
特性
CAS番号 |
12232-25-6 |
|---|---|
製品名 |
Beryllium selenide |
分子式 |
BeSe |
分子量 |
87.98 g/mol |
IUPAC名 |
selanylideneberyllium |
InChI |
InChI=1S/Be.Se |
InChIキー |
UKGBSHWRVFPDKV-UHFFFAOYSA-N |
SMILES |
[Be]=[Se] |
正規SMILES |
[Be]=[Se] |
その他のCAS番号 |
12232-25-6 |
同義語 |
beryllium selenide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



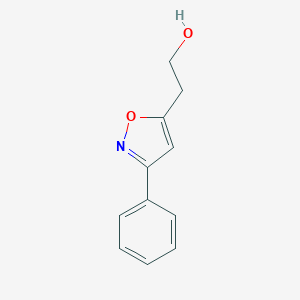
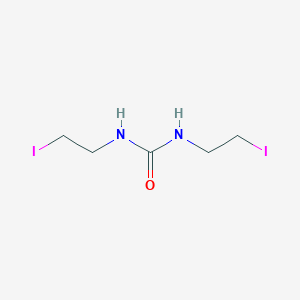
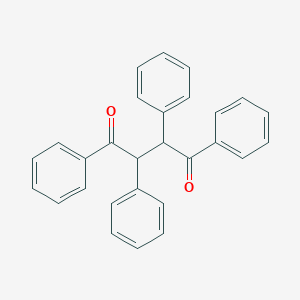
![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)
